2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
CAS No.:
Cat. No.: VC9679707
Molecular Formula: C14H13ClN4O2S
Molecular Weight: 336.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13ClN4O2S |
|---|---|
| Molecular Weight | 336.8 g/mol |
| IUPAC Name | 2-(4-chloroindol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C14H13ClN4O2S/c1-21-8-13-17-18-14(22-13)16-12(20)7-19-6-5-9-10(15)3-2-4-11(9)19/h2-6H,7-8H2,1H3,(H,16,18,20) |
| Standard InChI Key | CZMJUOYUEHGVOP-UHFFFAOYSA-N |
| SMILES | COCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3Cl |
| Canonical SMILES | COCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3Cl |
Introduction
2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound with a molecular formula of C14H13ClN4O2S and a molar mass of 336.8 g/mol . This compound combines indole and thiadiazole moieties, which are common in pharmaceutical chemistry due to their potential biological activities.
Synthesis and Characterization
While specific synthesis details for this compound are not widely available, compounds with similar structures often involve multi-step reactions involving indole and thiadiazole precursors. Characterization typically involves spectroscopic methods such as NMR and mass spectrometry to confirm the structure.
Biological Activity
Although specific biological activity data for this compound are not readily available, compounds with indole and thiadiazole moieties often exhibit interesting pharmacological properties. For example, indole derivatives can have antimicrobial and anticancer activities, while thiadiazoles are known for their anti-inflammatory and antimicrobial effects .
Future Research Directions
Given the potential biological activities of indole and thiadiazole derivatives, further research on 2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide could focus on its synthesis optimization, detailed biological activity screening, and structure-activity relationship studies to explore its therapeutic potential.
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